Epiprogoitrin

Description

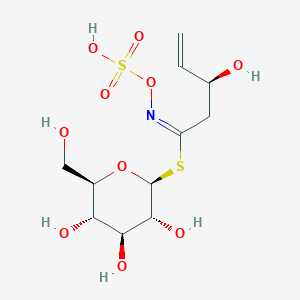

Structure

3D Structure

Properties

CAS No. |

19237-18-4 |

|---|---|

Molecular Formula |

C11H19NO10S2 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/t5-,6-,8-,9+,10-,11+/m1/s1 |

InChI Key |

MYHSVHWQEVDFQT-AUYZFIFFSA-N |

Isomeric SMILES |

C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

Synonyms |

epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |

Origin of Product |

United States |

Natural Occurrence and Variability of Epiprogoitrin in Biological Systems

Distribution in Brassicaceae Species and Related Plant Families

Epiprogoitrin is found in various species within the Brassicaceae family, which includes a wide range of economically and nutritionally important plants.

Prominent Sources: Crambe abyssinica and Isatis indigotica

Crambe abyssinica, commonly known as crambe or Abyssinian mustard, is a notable source of epiprogoitrin, where it is considered the major thioglucoside in its seeds. medchemexpress.comcdnsciencepub.comnih.gov The defatted seed meals of Crambe abyssinica are rich in this compound. mdpi.com Similarly, Isatis indigotica, also known as woad, has been identified as containing significant amounts of epiprogoitrin. tandfonline.comnih.govtandfonline.comresearchgate.netmdpi.com Research has isolated and identified epiprogoitrin as one of the main glucosinolates in the roots of this plant. tandfonline.comtandfonline.comresearchgate.net

Presence in Edible Brassica Vegetables

Epiprogoitrin is also present in a variety of edible Brassica vegetables, although its concentration can vary significantly.

Chinese Cabbage (Brassica rapa ssp. pekinensis): Studies have detected epiprogoitrin in Chinese cabbage germplasm. mdpi.comnih.gov Its presence is positively correlated with the total glucosinolate content, indicating it is a notable component of the glucosinolate profile in this vegetable. mdpi.comnih.gov In some cultivars, epiprogoitrin is among the top five most abundant glucosinolates. mdpi.com

Broccoli (Brassica oleracea var. italica): Epiprogoitrin has been identified in broccoli breeding lines. hst-j.orghst-j.org However, its concentration can be influenced by both the specific genotype and the growing year. hst-j.orghst-j.org In some analyses, it is present in smaller quantities compared to other glucosinolates like glucobrassicin (B1234704) and glucoraphanin (B191350). hst-j.org

Watercress (Nasturtium officinale): While detailed quantitative data for epiprogoitrin in watercress is not extensively documented in the provided context, glucosinolates in general are characteristic of this plant. researchgate.net

Turnips (Brassica rapa subsp. rapa): The 'Mugnolo' turnip genotype has been noted to contain epiprogoitrin. researchgate.net

Oilseed Rape (Brassica napus): Epiprogoitrin is found in oilseed rape. cdnsciencepub.comcabidigitallibrary.org Research has shown its presence in both the leaves and flowers of the plant. cabidigitallibrary.org

Comparative Analysis across Plant Organs and Developmental Stages

The concentration of epiprogoitrin varies not only between different plant species but also within a single plant, depending on the organ and its developmental stage.

In Isatis indigotica, the total glucosinolate content, including epiprogoitrin, is highest in the reproductive organs (over 20 µmol/g). nih.gov It is found in lower concentrations in mature organs (less than 1.0 µmol/g) and at intermediate levels in fresh leaves (2.6 µmol/g) and stems (1.5 µmol/g). nih.gov During seed germination of I. indigotica, the total glucosinolate content decreases significantly from the seed stage to the young plant stage. nih.gov

In oilseed rape, the concentration of epiprogoitrin has been observed to be significantly higher in the blossoms compared to the leaves. cabidigitallibrary.org One study reported an average content of 2.81 ± 0.01 µmol g⁻¹ ds in blossoms versus 0.21 ± 0.03 µmol g⁻¹ ds in leaves. cabidigitallibrary.org

Studies on various Brassica species have consistently shown that glucosinolate levels are generally highest in the seeds and lower in vegetative tissues like shoots and roots. researchgate.netashs.orgmdpi.com The distribution and concentration are also influenced by the developmental stage of the plant. mdpi.comresearchgate.netnih.gov

Genotypic Influences on Epiprogoitrin Content and Profiles

Cultivar-Specific Accumulation Patterns

Different cultivars of the same species can exhibit distinct patterns of epiprogoitrin accumulation. In a study of pak choi cultivars, changes in aliphatic glucosinolates, including epiprogoitrin, were found to be cultivar-specific in response to treatments like methyl jasmonate. researchgate.net Research on broccoli has also highlighted that the content of epiprogoitrin is dependent on the specific genotype. hst-j.orghst-j.org Furthermore, a comparison of different Brassica napus crop types (leafy, forage, rutabaga, and oilseed) demonstrated significant differences in glucosinolate concentrations and composition among the groups, which can be attributed to different selection criteria during breeding. ashs.org

Interactive Data Table: Epiprogoitrin Content in Various Brassica Species and Organs

| Species | Organ | Epiprogoitrin Content (µmol/g dry weight) | Reference(s) |

| Brassica napus (Oilseed Rape) | Leaves | 0.21 ± 0.03 | cabidigitallibrary.org |

| Brassica napus (Oilseed Rape) | Blossoms | 2.81 ± 0.01 | cabidigitallibrary.org |

| Isatis indigotica | Reproductive Organs | >20 | nih.gov |

| Isatis indigotica | Fresh Leaves | 2.6 | nih.gov |

| Isatis indigotica | Stems | 1.5 | nih.gov |

| Isatis indigotica | Mature Organs | <1.0 | nih.gov |

| Brassica oleracea var. capitata (Cabbage) | Head | Average: 0.77 (in another study) | nih.gov |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Leaf Lamina | Present, variable | mdpi.comnih.gov |

| Brassica oleracea var. italica (Broccoli) | Inflorescences | Present, variable | hst-j.orghst-j.org |

Environmental and Agronomic Factors Affecting Epiprogoitrin Accumulation

Light is a critical environmental factor that governs plant growth and development, including the synthesis of secondary metabolites like glucosinolates. researchgate.net The quality (wavelength) and intensity (photon flux density) of light can significantly impact the GSL profile in Brassicaceae. frontiersin.orgacs.org

Research indicates that light regulates the genes involved in glucosinolate biosynthesis. researchgate.net For example, studies on broccoli microgreens have shown that increasing light intensity from a low level (30 µmol·m⁻²·s⁻¹) to a medium level (90 µmol·m⁻²·s⁻¹) led to a notable increase in total glucosinolates (16%), aliphatic glucosinolates (13%), and particularly indolic glucosinolates (53%). researchgate.net Conversely, complete shading of rapeseed siliques (pods) has been found to inhibit the accumulation and transport of glucosinolates from the silique walls to the seeds, confirming the crucial role of light in their production. frontiersin.org

The spectral quality of light also plays a significant role. Blue LED light has been shown to increase the accumulation of aliphatic glucosinolates in broccoli sprouts. acs.org Furthermore, supplementing white light with far-red (FR) light can significantly boost the total glucosinolate content compared to treatments with only white light. acs.org

Specifically concerning epiprogoitrin, one study investigating environmental factors found a strong negative influence of the duration of solar radiation on its content in Brassicaceae species. researchgate.net In this study, a strong negative correlation (r = -0.81) was detected between the average duration of solar radiation two days prior to sampling and the concentration of epiprogoitrin. researchgate.net

| Light Condition | Plant/Species | Observed Effect on Glucosinolates | Reference |

|---|---|---|---|

| Increased Intensity (30 to 90 µmol·m⁻²·s⁻¹) | Broccoli Microgreens | Total GSLs increased by 16%; Aliphatic GSLs by 13%; Indolic GSLs by 53% | researchgate.net |

| Shading Treatment | Rapeseed (Brassica napus) | Inhibited accumulation and translocation of GSLs in siliques and seeds | frontiersin.org |

| Blue LED Light | Broccoli Sprouts | Increased accumulation of aliphatic GSLs | acs.org |

| Far-Red (FR) Light Supplementation | Broccoli Microgreens | Significantly increased total GSL content compared to white light alone | acs.org |

| Increased Solar Radiation Duration | Brassicaceae species | Strong negative correlation (r = -0.81) with Epiprogoitrin content | researchgate.net |

Abiotic stresses, which are non-living environmental factors that can harm plants, are known to significantly modulate the production of secondary metabolites, including glucosinolates. frontiersin.orgnih.gov Plants often respond to stress conditions like drought, salinity, and extreme temperatures by altering their chemical composition as a defense and adaptation mechanism. scielo.brresearchgate.net

Temperature: Temperature is a key factor influencing GSL content. In one study, a strong negative correlation (r = -0.85) was found between the average morning temperature and the content of epiprogoitrin. researchgate.net However, another field experiment reported a positive correlation between the highest daily temperature and epiprogoitrin content in different Brassicaceae species. mdpi.com In controlled postharvest conditions, broccoli stored at 0 °C showed significantly higher levels of epiprogoitrin compared to broccoli stored at 7 °C, suggesting that cold stress can promote its accumulation. tennessee.edu Other studies have noted that high temperatures can lead to significant increases in other GSLs like glucoraphanin and glucoiberin (B1241102) in Brassica oleracea. mdpi.com

Drought and Salinity: Water availability is another critical stressor. Plants grown under drought stress have been shown to accumulate a higher amount of total glucosinolates in their leaves compared to their roots. mdpi.com For example, under water stress, the total glucosinolate amount increased by as much as 85.4% in the roots of one broccoli accession and 72.8% in the leaves of a cauliflower accession. mdpi.com Similarly, salinity stress has been shown to increase the total glucosinolate content in plants like broccoli, although very high levels of salinity may reduce this effect. nih.gov

These stress responses are complex and can be highly specific to the type of glucosinolate, the plant species and cultivar, the developmental stage, and the intensity of the stress. nih.govmdpi.commdpi.com The accumulation of these compounds under stress is believed to be part of a broader physiological response to mitigate oxidative stress and enhance the plant's resilience. frontiersin.org

| Abiotic Stressor | Plant/Species | Observed Effect on Glucosinolates | Reference |

|---|---|---|---|

| Low Temperature (0 °C vs 7 °C storage) | Broccoli (Brassica oleracea) | Significantly higher levels of Epiprogoitrin at 0 °C | tennessee.edu |

| High Temperature | Brassicaceae species | Positive correlation with Epiprogoitrin content | mdpi.com |

| Average Morning Temperature | Brassicaceae species | Strong negative correlation (r = -0.85) with Epiprogoitrin content | researchgate.net |

| Drought Stress | Brassica oleracea | Increased total GSLs; up to 72.8% in leaves and 85.4% in roots | mdpi.com |

| Salinity Stress (40 mM) | Broccoli (Brassica oleracea) | Highly increased total GSL content in inflorescences | nih.gov |

| Water Stress | General | Can increase total GSL levels by as much as 60% | ashs.org |

Biosynthesis and Molecular Regulation of Epiprogoitrin

Biosynthetic Pathways of Aliphatic Glucosinolates Preceding Epiprogoitrin

The synthesis of epiprogoitrin is embedded within the broader pathway of methionine-derived glucosinolates. This pathway involves the initial chain elongation of methionine, followed by the formation of a conserved core structure. oup.comnih.gov

Aliphatic glucosinolates, including the precursor to epiprogoitrin, are derived from the amino acid methionine. encyclopedia.pubnih.gov The biosynthesis begins with a chain elongation cycle that iteratively adds methylene groups to the methionine side chain. oup.comresearchgate.net This process involves a sequence of four key enzymatic reactions that are analogous to steps in leucine biosynthesis. nih.gov

The cycle starts with the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). encyclopedia.pubnih.gov The resulting 2-oxo acid then enters the core elongation cycle. The committed step involves the condensation of the 2-oxo acid with acetyl-CoA, which is catalyzed by methylthioalkylmalate synthase (MAMS). oup.com The product then undergoes isomerization, catalyzed by an isopropylmalate isomerase (IPMI), followed by oxidative decarboxylation via an isopropylmalate dehydrogenase (IPMDH). nih.govresearchgate.net This final step yields a new 2-oxo acid that is one methylene group longer. This elongated 2-oxo acid can then either undergo transamination to form a chain-extended amino acid or re-enter the cycle for further elongation. researchgate.net

Table 1: Key Enzymes in the Methionine Chain Elongation Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Branched-chain amino acid aminotransferase 4 | BCAT4 | Catalyzes the initial deamination of methionine to a 2-oxo acid. nih.gov |

| Methylthioalkylmalate synthase | MAMS | Condenses the 2-oxo acid with acetyl-CoA, the committed step in chain elongation. oup.com |

| Isopropylmalate isomerase | IPMI | Catalyzes the isomerization of the alkylmalate derivative. researchgate.net |

Once the appropriate chain-extended amino acid is formed, it is converted into the characteristic glucosinolate core structure. This second stage of biosynthesis involves a series of modifications to create the final thioglucoside framework. encyclopedia.pubnih.gov The resulting chain-extended methionine derivative is first converted into an aldoxime by cytochrome P450 monooxygenases of the CYP79 family (e.g., CYP79F1).

The aldoxime is then further metabolized in a step involving a C-S lyase, SUR1, to form a thiohydroximic acid. encyclopedia.pubnih.gov This intermediate is subsequently S-glucosylated by a UDP-glucosyltransferase (UGT), specifically from the UGT74 family, creating a desulfoglucosinolate. encyclopedia.pubnih.gov The final step in core structure formation is the sulfation of the desulfoglucosinolate by a sulfotransferase (SOT), which transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the molecule, completing the glucosinolate core. encyclopedia.pub Subsequent modifications to the side chain of the completed glucosinolate lead to the vast diversity of these compounds. researchgate.net

Enzymatic Steps in Epiprogoitrin Biosynthesis

Epiprogoitrin, chemically known as (2S)-2-hydroxybut-3-enyl glucosinolate, is formed through a specific modification of a precursor glucosinolate. nih.gov This final enzymatic step is a critical branch point in the aliphatic glucosinolate pathway.

The direct precursor to epiprogoitrin is but-3-enyl glucosinolate. The conversion involves the hydroxylation of the but-3-enyl side chain at the C-2 position. oup.com This specific biochemical reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD). oup.comnih.gov

Genetic studies in Arabidopsis thaliana have identified the locus responsible for this conversion as GS-OH (Glucosinolate-hydroxylase). nih.gov Fine-scale mapping and association studies confirmed that the gene At2g25450 at the GS-OH locus encodes the enzyme responsible for the 2-hydroxylation of but-3-enyl glucosinolate. oup.com The activity of this GS-OH enzyme is directly responsible for the production of 2-hydroxybut-3-enyl glucosinolate (epiprogoitrin's enantiomer in Arabidopsis) from its precursor. oup.com The presence and activity of this specific enzyme determine whether a plant accumulates but-3-enyl glucosinolate or converts it into the hydroxylated form like epiprogoitrin. oup.comnih.gov

Table 2: Final Enzymatic Step in Epiprogoitrin Biosynthesis

| Precursor | Enzyme | Product |

|---|

Molecular Genetic Regulation of Epiprogoitrin Accumulation

The regulation of aliphatic glucosinolate biosynthesis is predominantly controlled by a specific group of R2R3-MYB transcription factors. mdpi.comnih.gov In Arabidopsis, three key MYB proteins—MYB28, MYB29, and MYB76—have been identified as positive regulators of the genes involved in the synthesis of methionine-derived glucosinolates. nih.govoup.com

MYB28 is considered a master regulator, essential for the basal level of aliphatic glucosinolate production. pnas.org Overexpression of MYB28 leads to a significant increase in the accumulation of these compounds. mdpi.com MYB29 plays a more accessory role, particularly in the induction of the pathway in response to signaling molecules like methyl jasmonate. pnas.org MYB76 also contributes to the regulation, and while it shares functions with MYB28 and MYB29, it may also have distinct roles in the spatial distribution of glucosinolates within the plant. nih.gov These MYB factors activate the promoters of biosynthetic genes, including MAMS and CYP79F1, thereby controlling the production of precursors for epiprogoitrin. mdpi.com

Furthermore, these MYB transcription factors can interact with other regulatory proteins, such as basic helix-loop-helix (bHLH) transcription factors of the MYC family (e.g., MYC2, MYC3, MYC4), to fine-tune the regulation of the glucosinolate biosynthetic genes. oup.com This interaction demonstrates a complex, combinatorial control system that governs the production of these specialized metabolites. oup.com

Table 3: Key MYB Transcription Factors in Aliphatic Glucosinolate Regulation

| Transcription Factor | Function |

|---|---|

| MYB28 | A master positive regulator essential for the basal biosynthesis of aliphatic glucosinolates. mdpi.compnas.org |

| MYB29 | A positive regulator, particularly involved in the jasmonate-induced accumulation of aliphatic glucosinolates. pnas.orgnih.gov |

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Epiprogoitrin ((2S)-2-hydroxybut-3-enyl glucosinolate) |

| Methionine |

| Acetyl-coenzyme A (acetyl-CoA) |

| Leucine |

| But-3-enyl glucosinolate (Gluconapin) |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Methyl jasmonate |

| Glucose |

Co-regulation Mechanisms with Other Glucosinolates

The biosynthesis and accumulation of epiprogoitrin are intricately linked with the broader network of glucosinolate metabolism. This co-regulation is evident through transcriptional control mechanisms and the resulting correlated accumulation of various glucosinolate compounds.

Transcriptional Co-regulation by MYB Transcription Factors

The primary mechanism for the co-regulation of epiprogoitrin with other aliphatic glucosinolates is through the action of common transcription factors. In the Brassicaceae family, a group of R2R3-type MYB transcription factors plays a pivotal role in orchestrating the expression of genes involved in the biosynthesis of aliphatic glucosinolates. Key among these are MYB28, MYB29, and MYB76.

MYB28 is considered a master regulator of the aliphatic glucosinolate pathway. frontiersin.org It directly activates the promoters of genes responsible for the core structure formation of these compounds. frontiersin.org Overexpression of MYB28 leads to a significant increase in the accumulation of various aliphatic glucosinolates, indicating its broad regulatory scope. frontiersin.orgnih.gov Similarly, MYB29 and MYB76 are also positive regulators of this pathway, often working in concert with MYB28 to fine-tune the glucosinolate profile in response to developmental and environmental cues. oup.com

This coordinated transcriptional activation means that the genes responsible for the synthesis of epiprogoitrin's precursors and its final conversion are likely activated in concert with genes for other aliphatic glucosinolates. This results in a correlated accumulation of these compounds in plant tissues.

Correlated Accumulation with Other Glucosinolates

Numerous studies have provided quantitative evidence for the co-regulation of epiprogoitrin with other glucosinolates, particularly its stereoisomer, progoitrin (B1231004). Research on various accessions of Chinese cabbage (Brassica rapa ssp. pekinensis) has demonstrated a remarkably strong positive correlation between the concentrations of epiprogoitrin and progoitrin. nih.gov This near-perfect correlation suggests that they are under very tight, shared biosynthetic control, likely stemming from a common precursor and enzymatic steps.

Below are data tables summarizing the correlation coefficients (r) observed in studies of Chinese cabbage, illustrating the strength of these co-regulatory relationships.

Correlation of Epiprogoitrin with Progoitrin and Total Glucosinolates in Chinese Cabbage

| Correlated Compound | Pearson Correlation Coefficient (r) | Significance (p-value) | Reference |

|---|---|---|---|

| Progoitrin | 0.99 | < 0.01 | nih.gov |

| Total Glucosinolates | 0.73 | < 0.01 | nih.gov |

Correlation of Epiprogoitrin with Other Individual Glucosinolates in Chinese Cabbage

| Correlated Glucosinolate | Pearson Correlation Coefficient (r) | Significance (p-value) | Reference |

|---|---|---|---|

| Glucobrassicanapin | 0.409 | < 0.001 | frontiersin.org |

| Gluconapin | Data not available | Data not available | |

| Sinigrin | Data not available | Data not available |

The strong correlation between epiprogoitrin and progoitrin is further explained by their biosynthetic relationship. Both are 2-hydroxy-3-butenyl glucosinolates and are stereoisomers, suggesting they are synthesized from the same precursor, gluconapin. frontiersin.org The final hydroxylation step is likely catalyzed by the same or very similar enzymes under the control of the aforementioned MYB transcription factors, leading to their tightly linked accumulation.

Enzymatic Hydrolysis of Epiprogoitrin and Derived Product Generation

Myrosinase-Mediated Hydrolysis Mechanism

The hydrolysis of epiprogoitrin is a classic example of the glucosinolate-myrosinase system, a plant defense mechanism against herbivores and pathogens. nih.gov

Myrosinase (thioglucoside glucohydrolase) is the key enzyme that initiates the breakdown of epiprogoitrin. wikipedia.org This enzyme cleaves the thioglucosidic bond in the epiprogoitrin molecule, releasing a glucose molecule. nih.govwikipedia.org Myrosinases are typically sequestered from their glucosinolate substrates within the plant cell and are only brought into contact upon tissue damage, such as during chewing by an herbivore or food processing. frontiersin.orgmdpi.com The activity of myrosinase can be influenced by various factors, including pH and the presence of cofactors like ascorbic acid. nih.govwikipedia.org Some studies have utilized myrosinase immobilized on supports like nylon to control the hydrolysis process and the resulting products. nih.govacs.org

Upon the myrosinase-catalyzed removal of glucose from epiprogoitrin, an unstable aglucone intermediate, specifically a thiohydroximate-O-sulfate, is formed. nih.govnih.gov This intermediate is highly reactive and spontaneously undergoes rearrangement. The nature of the final products is dependent on the chemical environment, such as pH, and the presence of specifier proteins. nih.gov The subsequent molecular rearrangements of this aglucone are what lead to the diverse array of hydrolysis products derived from epiprogoitrin.

Diversity of Hydrolysis Products from Epiprogoitrin

The breakdown of the unstable aglucone intermediate from epiprogoitrin can follow several pathways, yielding a range of compounds including isothiocyanates, nitriles, epithionitriles, and cyclized products like goitrin.

Under neutral pH conditions, the aglucone derived from epiprogoitrin primarily rearranges to form an isothiocyanate (ITC). nih.gov Isothiocyanates are well-known for their biological activities. mdpi.com The production of ITCs from glucosinolates like epiprogoitrin can be nearly quantitative under specific experimental conditions. nih.gov These compounds are considered to be among the beneficial hydrolysis products of glucosinolates. nih.gov

In acidic conditions (pH ≤ 5.5), the hydrolysis of epiprogoitrin can favor the formation of nitriles. acs.orgresearchgate.net One such nitrile is (S)-1-cyano-2-hydroxy-3-butene. nih.govacs.orgacs.org The formation of this nitrile increases as the acidity of the medium increases. acs.org

Furthermore, in the presence of a specific protein known as the epithiospecifier protein (ESP), the hydrolysis of glucosinolates with a terminal double bond, like epiprogoitrin, can yield epithionitriles. d-nb.info From epiprogoitrin, (2S)-1-cyano-2-hydroxy-3,4-epithiobutane is formed. nih.govacs.org This compound exists as two diastereoisomers, erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes. nih.govacs.org

| Product Category | Specific Compound | Favorable Conditions for Formation |

|---|---|---|

| Isothiocyanates | 2-hydroxy-3-butenyl isothiocyanate | Neutral pH |

| Nitriles | (S)-1-cyano-2-hydroxy-3-butene | Acidic pH (e.g., pH 3) |

| Epithionitriles | erythro-(2S)-1-cyano-2-hydroxy-3,4-epithiobutane | Presence of Epithiospecifier Protein (ESP) |

| threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutane |

Following the myrosinase-catalyzed deglycosylation of epiprogoitrin, the resulting 2-hydroxy-3-butenyl isothiocyanate can spontaneously cyclize to form an oxazolidine-2-thione. From epiprogoitrin, the specific product formed is (5R)-5-vinyl-1,3-oxazolidine-2-thione, also known as goitrin. nih.govacs.org This cyclization occurs readily at neutral pH. researchgate.net Its enantiomer, epigoitrin, is also a known hydrolysis product in the broader context of glucosinolate chemistry. acs.org The formation of goitrin is a significant outcome of epiprogoitrin hydrolysis, particularly under conditions that favor the initial formation of the corresponding isothiocyanate. acs.org

| Precursor | Cyclized Product | Common Name |

|---|---|---|

| 2-hydroxy-3-butenyl isothiocyanate | (5R)-5-vinyl-1,3-oxazolidine-2-thione | Goitrin |

Factors Influencing Hydrolysis Product Profile

The enzymatic hydrolysis of epiprogoitrin, a glucosinolate found in certain cruciferous plants, results in a variety of products. The specific profile of these generated compounds is not static but is influenced by several key factors, including the pH of the reaction environment, the presence of specific proteins, and the availability of certain ions. Understanding these factors is crucial for predicting and potentially manipulating the outcome of epiprogoitrin hydrolysis.

pH Dependence of Myrosinase Activity

The activity of myrosinase, the enzyme responsible for initiating the hydrolysis of glucosinolates like epiprogoitrin, is significantly influenced by pH. The optimal pH for myrosinase activity can vary depending on the plant source. For instance, myrosinase from broccoli has been shown to have an optimal pH between 6.5 and 7, which corresponds to the natural pH of fresh broccoli juice nih.gov. However, myrosinase enzymes can remain active over a broader pH range. Some studies have demonstrated myrosinase activity in a pH range of 2 to 7, with maximum activity observed at pH 3 in certain conditions mdpi.com.

The pH of the environment not only affects the rate of the enzymatic reaction but can also dictate the nature of the resulting hydrolysis products. At a neutral pH (around 6 to 7), the myrosinase-catalyzed hydrolysis of progoitrin (B1231004), a related glucosinolate, favors the production of goitrin researchgate.net. Conversely, under acidic conditions (pH ≤ 5.5), the formation of nitriles is favored researchgate.net. This shift in product formation based on pH is a critical factor in determining the final composition of compounds derived from epiprogoitrin. For example, in watercress, increasing the pH can enhance the formation of phenethyl isothiocyanate (PEITC) unise.org. While myrosinase can lose its activity at a pH lower than 4, it tends to maintain its original activity at pH 8 and above unise.org.

| pH Condition | Effect on Myrosinase Activity | Favored Hydrolysis Products | Reference Plant/Glucosinolate |

|---|---|---|---|

| Acidic (≤ 5.5) | Activity may be reduced below pH 4 | Nitriles | Progoitrin |

| Neutral (6.5 - 7.0) | Optimal for some myrosinases (e.g., from broccoli) | Isothiocyanates (e.g., Goitrin) | Progoitrin, Broccoli myrosinase |

| Alkaline (≥ 8.0) | Activity generally maintained | Isothiocyanates (e.g., PEITC) | Watercress |

Role of Epithiospecifier Protein (ESP)

The profile of hydrolysis products from alkenyl glucosinolates, such as epiprogoitrin, is significantly influenced by the presence and activity of the Epithiospecifier Protein (ESP) nih.govnih.gov. ESP is a non-catalytic cofactor of myrosinase that directs the hydrolysis pathway towards the formation of epithionitriles and simple nitriles, at the expense of isothiocyanates nih.govresearchgate.net. When plant tissue is damaged, myrosinase hydrolyzes the thioglucoside linkage in epiprogoitrin, leading to an unstable aglycone. In the absence of ESP, this aglycone spontaneously rearranges to form an isothiocyanate. However, in the presence of ESP, the aglycone is converted to a nitrile nih.gov. If a terminal double bond is present in the glucosinolate side chain, as is the case with epiprogoitrin, ESP facilitates the transfer of a sulfur atom to this bond, resulting in the formation of an epithionitrile nih.gov.

The presence of ESP can therefore lead to the production of (2S)-1-cyano-2-hydroxy-3-butene and diastereoisomeric erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes from epiprogoitrin nih.gov. The ratio of ESP activity to myrosinase activity is a crucial determinant in the proportion of nitriles and epithionitriles produced researchgate.net. This has significant implications, as isothiocyanates are often the compounds associated with the health benefits of cruciferous vegetables, while the biological activity of the corresponding nitriles may differ nih.gov.

Influence of Ferrous Ions and Ascorbate

The hydrolysis of epiprogoitrin is also modulated by the presence of certain cofactors, notably ferrous ions (Fe²⁺) and ascorbate (Vitamin C).

Ferrous Ions (Fe²⁺): Ferrous iron is an essential factor for the activity of the Epithiospecifier Protein (ESP) sci-hub.se. Consequently, the presence of Fe²⁺ can promote the formation of nitriles from glucosinolates nih.gov. The concentration of ferrous ions can therefore influence the ratio of isothiocyanates to nitriles and epithionitriles produced during epiprogoitrin hydrolysis. Studies on watercress have shown that the addition of up to 0.06M of Fe²⁺ ions increased the production of phenethyl isothiocyanate (PEITC), but concentrations higher than this inhibited its formation researchgate.net.

Ascorbate (Vitamin C): Ascorbic acid is known to be a cofactor for the myrosinase enzyme frontiersin.org. It can enhance myrosinase activity, thereby influencing the rate of glucosinolate hydrolysis nih.govnih.gov. In studies with watercress, low concentrations of ascorbic acid (up to 0.06M) led to an increase in the formation of PEITC researchgate.net. A combination of ascorbic acid and magnesium chloride has also been found to enhance myrosinase activity nih.gov. However, the interaction between ascorbate and iron is complex. Ascorbic acid can reduce Fe³⁺ to Fe²⁺, which in turn can influence ESP activity nih.gov.

| Factor | Effect | Resulting Products |

|---|---|---|

| Ferrous Ions (Fe²⁺) | Essential cofactor for ESP activity. Can promote nitrile formation. | Increased nitriles and epithionitriles. |

| Ascorbate (Vitamin C) | Enhances myrosinase activity at certain concentrations. | Increased rate of overall hydrolysis; may increase isothiocyanate formation at low concentrations. |

Research on Biological Activities and Molecular Mechanisms of Epiprogoitrin Hydrolysis Products in Vitro Studies

Antiproliferative and Anticancer Mechanisms in Cell Culture Models

The hydrolysis products of epiprogoitrin have demonstrated notable antiproliferative effects in various cancer cell lines. These compounds are believed to exert their anticancer potential through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

While specific studies detailing the induction of apoptosis and cell cycle arrest by the individual hydrolysis products of epiprogoitrin are limited, the broader class of glucosinolate-derived isothiocyanates has been shown to trigger these mechanisms in various cancer cell lines. Generally, isothiocyanates are recognized for their capacity to induce apoptosis by activating intrinsic and extrinsic pathways, often involving the regulation of pro-apoptotic and anti-apoptotic proteins. Furthermore, they have been observed to cause cell cycle arrest, frequently at the G2/M phase, thereby preventing cancer cells from progressing through mitosis and proliferating.

More specific evidence for the antiproliferative effects of epiprogoitrin hydrolysis products comes from studies on human erythroleukemic K562 cells. Research has shown that both isothiocyanate and nitrile derivatives from epiprogoitrin can inhibit the growth of these cancer cells. The isothiocyanates, in particular, have been identified as potent inhibitors of K562 cell proliferation.

The inhibitory activity of these compounds is concentration-dependent, with the isothiocyanate derived from epiprogoitrin showing a significantly lower IC50 value—the concentration required to inhibit 50% of cell growth—compared to its corresponding nitrile. This suggests a higher potency for the isothiocyanate in suppressing the growth of these leukemic cells.

Table 1: Antiproliferative Effects of Epiprogoitrin Hydrolysis Products on K562 Cells

| Compound Type | Derived From | IC50 (µM) |

|---|---|---|

| Isothiocyanate | Epiprogoitrin | 25 |

| Nitrile | Epiprogoitrin | 100 |

Anti-inflammatory Mechanisms in Cellular Systems

The hydrolysis products of glucosinolates, including those from epiprogoitrin, are known to possess anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory pathways and the secretion of signaling molecules involved in the inflammatory response.

In vitro studies on various cell types have demonstrated that glucosinolate hydrolysis products can significantly reduce the secretion of pro-inflammatory cytokines. While specific data for epiprogoitrin derivatives is not extensively detailed, the general class of isothiocyanates has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These cytokines are pivotal in orchestrating the inflammatory cascade, and their inhibition can lead to a dampened inflammatory response.

The anti-inflammatory effects of glucosinolate hydrolysis products are closely linked to their ability to interact with critical cellular signaling pathways. One of the primary targets is the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. Isothiocyanates have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding for pro-inflammatory mediators.

Concurrently, these compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating the Nrf2 pathway, the hydrolysis products of glucosinolates can enhance the cellular defense against oxidative stress, which is often associated with inflammation.

Antimicrobial Activity against Bacterial and Fungal Strains

Glucosinolate hydrolysis products, as a class of compounds, are recognized for their antimicrobial properties. These natural molecules exhibit inhibitory effects against a range of pathogenic microorganisms, including both bacteria and fungi. The primary mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes and the inactivation of essential enzymes. While the broad-spectrum antimicrobial activity of isothiocyanates is well-documented, specific studies detailing the efficacy of epiprogoitrin's unique hydrolysis products against particular bacterial and fungal strains are not extensively available.

Other Investigated Cellular Effects (e.g., Induction of Detoxifying Enzymes)

The hydrolysis products of epiprogoitrin have been investigated for their potential to modulate the activity of detoxifying enzymes, a key cellular defense mechanism against xenobiotics and oxidative stress. Research in this area has primarily focused on the induction of phase II detoxification enzymes, such as Glutathione S-transferases (GSTs).

Detailed Research Findings

In vitro studies on the direct effects of epiprogoitrin's specific hydrolysis products on the induction of a broad range of detoxifying enzymes are limited in the currently available scientific literature. However, research on goitrin, one of the primary hydrolysis products, has provided some insights, primarily from in vivo studies.

One of the key hydrolysis products of epiprogoitrin is (5R)-5-vinyl-1,3-oxazolidine-2-thione, commonly known as goitrin. Studies in rat models have demonstrated that dietary administration of goitrin can lead to the induction of Glutathione S-transferase (GST) activity in the liver. nih.govnih.gov Specifically, goitrin treatment has been shown to increase the levels of hepatic GST protein and enhance its activity towards the substrate 1-chloro-2,4-dinitrobenzene (CDNB). nih.gov

Further analysis using high-performance liquid chromatography (HPLC) has revealed that goitrin administration selectively induces certain GST subunits. In the liver of rats, goitrin treatment resulted in a significant increase in the levels of GST-1b and GST-7 subunits, with a concurrent decrease in the GST-3 subunit. nih.gov In the small intestine, a modest increase in GST-1b and a decrease in GST-7 were observed. nih.gov These findings suggest a tissue-specific and subunit-specific induction pattern of GSTs by goitrin.

The molecular mechanism underlying this induction is thought to be related to the broader cellular stress response. Generally, many glucosinolate hydrolysis products are known to activate the Keap1-Nrf2 signaling pathway, which is a master regulator of the expression of numerous antioxidant and phase II detoxifying enzymes. nih.gov While direct in vitro evidence linking epiprogoitrin's hydrolysis products to Nrf2 activation is not yet extensively documented, this pathway remains the most probable mechanism for the observed induction of detoxifying enzymes.

Data on Detoxifying Enzyme Induction by Goitrin (In Vivo)

| Enzyme/Subunit | Tissue | Observed Effect | Fold Change |

|---|---|---|---|

| Total GST Activity (vs. CDNB) | Liver | Increased | 1.7-fold |

| Total GST Protein | Liver | Increased | 1.4-fold |

| GST-1b Subunit | Liver | Increased | 3.5-fold |

| GST-7 Subunit | Liver | Increased | 5.0-fold |

| GST-3 Subunit | Liver | Decreased | -2.0-fold (50% decrease) |

| GST-1b Subunit | Small Intestine | Increased | 1.28-fold (28% increase) |

| GST-7 Subunit | Small Intestine | Decreased | -1.52-fold (34% decrease) |

Advanced Analytical Methodologies for Epiprogoitrin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of epiprogoitrin analysis, enabling its separation from a complex plant matrix containing numerous other metabolites, including its epimer, progoitrin (B1231004). The choice of technique depends on the specific analytical goal, such as high-throughput quantification or high-resolution chiral separation.

High-Performance Liquid Chromatography (HPLC) with UV and Photodiode Array (PDA) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a robust and widely used technique for the quantification of glucosinolates like epiprogoitrin. shimadzu.com The separation is typically achieved using a reversed-phase column (e.g., C18), where a polar mobile phase, often a gradient of water and acetonitrile, allows for the elution of compounds based on their hydrophobicity.

UV detection is set at a specific wavelength corresponding to an absorbance maximum for the analyte class, while a PDA detector offers a significant advantage by acquiring the entire UV-Vis spectrum for a given peak. shimadzu.com This provides multi-wavelength information and allows for the assessment of peak purity, which is crucial for distinguishing co-eluting compounds. shimadzu.com Method validation for HPLC-PDA analysis is performed according to international guidelines to ensure reliability. mdpi.com

Below is an example of typical parameters for a validated HPLC-PDA method suitable for glucosinolate analysis.

| Parameter | Typical Specification |

|---|---|

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | Analyte-specific (e.g., 0.5-5 µg/mL) |

| Limit of Quantification (LOQ) | Analyte-specific (e.g., 2-10 µg/mL) |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 95-105% |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. ijrpr.comresearchgate.net By utilizing columns packed with sub-2-micron particles, UPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. ijrpr.commdpi.com

For epiprogoitrin analysis, UPLC is particularly effective for resolving it from its epimer, progoitrin. Research has demonstrated successful separation and quantification of these epimers in biological matrices using UPLC. nih.gov This high resolving power is critical for accurate pharmacokinetic and metabolic studies.

The table below summarizes typical UPLC conditions used for the analysis of epiprogoitrin and related glucosinolates. nih.govresearchgate.net

| Parameter | Reported Conditions |

|---|---|

| Column | ACQUITY UPLC™ HSS T3 (1.8 µm) or ODS Hypersil (1.9 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 0.3 - 0.44 mL/min |

| Detection | UV/PDA or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Epiprogoitrin and progoitrin are epimers, and their enzymatic degradation product, goitrin, is a chiral molecule existing as (R)- and (S)-enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations compared to traditional normal-phase HPLC (NPLC). nih.govchromatographyonline.com SFC uses supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced consumption of organic solvents. nih.govspringernature.com

In the context of epiprogoitrin research, SFC is invaluable for the chiral analysis of its derivative, goitrin. A study on the separation of (R,S)-goitrin demonstrated that an SFC method was ten times faster than a previously established NPLC method. nih.gov This efficiency is crucial for high-throughput analysis and preparative purification of enantiomers. nih.gov

The following table compares the performance of SFC and NPLC for the chiral separation of goitrin. nih.gov

| Parameter | SFC Method | NPLC Method |

|---|---|---|

| Column | Chiralpak IC | Chiralpak IC |

| Analysis Time | < 5 min | ~30 min |

| Throughput | High | Low |

| Solvent Consumption | Low (primarily CO₂) | High (n-hexane) |

Mass Spectrometry (MS)-Based Approaches for Structural Characterization and Quantification

Mass spectrometry is an indispensable tool in epiprogoitrin research, providing sensitive quantification and definitive structural information. When coupled with liquid chromatography (LC), it combines high-efficiency separation with precise mass analysis.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like glucosinolates by transferring them from the liquid phase to the gas phase as intact ions. chromatographyonline.com When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for both quantification and structural elucidation. nih.govafsu.edu.tr

For quantification, the analysis is often performed in the Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity. In a validated method for epiprogoitrin and progoitrin, a specific precursor-to-product ion transition (m/z 388 → 97) was monitored in negative ion mode. nih.gov This method achieved a lower limit of quantification of 2 ng/mL. nih.gov

For structural characterization, collision-induced dissociation (CID) is used to fragment the precursor ion (e.g., [M-H]⁻ for epiprogoitrin). The resulting fragment ions provide a fingerprint that helps confirm the molecule's identity. Key fragments for epiprogoitrin include ions corresponding to the sulfate group and the core glucosinolate structure. researchgate.net

The table below details the ESI-MS/MS parameters used for epiprogoitrin analysis. nih.gov

| Parameter | Specification |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | m/z 388 |

| Product Ion | m/z 97 [HSO₄]⁻ |

| Linearity Range | 2-5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid technology that combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. nih.govual.es This combination provides high sensitivity, rapid analysis speed, and, most importantly, high mass resolution and accuracy for both precursor and fragment ions. nih.govmdpi.com

In epiprogoitrin research, Q-TOF-MS is particularly useful for untargeted metabolomics studies to identify unknown glucosinolates in plant extracts. scripps.edunih.gov The high mass accuracy allows for the confident determination of the elemental composition of an unknown peak, which is a critical first step in its identification. ual.es Furthermore, the ability to acquire high-resolution MS/MS data provides detailed structural information, facilitating the differentiation of isomers and the characterization of novel compounds. mdpi.com

The key advantages of using Q-TOF-MS for epiprogoitrin research are summarized below.

| Feature | Advantage for Epiprogoitrin Research |

|---|---|

| High Mass Resolution (>10,000 FWHM) | Separates epiprogoitrin signals from interfering matrix components with similar nominal masses. |

| High Mass Accuracy (<5 ppm) | Enables confident determination of the elemental formula (e.g., C₁₁H₁₈NO₁₀S₂ for epiprogoitrin's deprotonated ion). |

| Full Scan MS/MS Capability | Provides high-resolution fragment ion data for unambiguous structural confirmation. |

| High Sensitivity | Allows for the detection of trace levels of epiprogoitrin and its metabolites in complex biological samples. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Hydrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the identification and quantification of volatile compounds produced during the hydrolysis of epiprogoitrin. mdpi.com This process, typically initiated by the enzyme myrosinase upon tissue damage in plants, breaks down glucosinolates like epiprogoitrin into various volatile substances, including isothiocyanates, nitriles, and thiocyanates. nih.gov

The methodology involves the extraction of these volatile compounds from a sample matrix, often using solid-phase microextraction (SPME), followed by their separation in a gas chromatograph. The GC column separates the compounds based on their boiling points and affinity for the stationary phase. Subsequently, the separated compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification. chromatographyonline.com

Research on Brassica vegetables has extensively used GC-MS to analyze the volatile profiles resulting from glucosinolate breakdown. nih.gov Upon hydrolysis, epiprogoitrin yields (R)-goitrin, a chiral oxazolidine-2-thione. However, other volatile byproducts can also be formed depending on the reaction conditions. The GC-MS analysis of these volatile fractions is essential for understanding the complete chemical profile of epiprogoitrin's degradation. The data from GC-MS can reveal a complex mixture of compounds, and the identification of each peak is typically achieved by comparing its mass spectrum with established libraries. mdpi.com

| Compound Class | Specific Volatile Product (Example) | Typical GC Retention Time Range (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|

| Isothiocyanates | Allyl isothiocyanate | 5-10 | 41, 72, 99 |

| Nitriles | Allyl nitrile | 4-8 | 39, 41, 67 |

| Oxazolidine-2-thiones | Goitrin | 15-25 | 72, 85, 129 |

Chiral Separation and Quantification Techniques

The hydrolysis of epiprogoitrin produces (R)-goitrin, a chiral molecule. The presence of a stereocenter necessitates the use of specialized analytical techniques to separate and quantify the individual enantiomers.

Application of Circular Dichroism (CD) Detection

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light. nih.gov Chiral molecules, such as the (R)- and (S)-enantiomers of goitrin, will interact differently with these two forms of polarized light, resulting in a characteristic CD spectrum. libretexts.org

In the context of epiprogoitrin research, CD detection can be coupled with High-Performance Liquid Chromatography (HPLC) to provide both separation and stereochemical information. nih.gov As the chiral compounds elute from the HPLC column, they pass through the CD detector, which measures their CD signal at a specific wavelength. nih.gov This provides two key pieces of information: the retention time, which identifies the compound, and the sign of the CD signal (positive or negative), which can be used to distinguish between enantiomers. nih.gov This is particularly valuable for confirming the enantiomeric purity of epiprogoitrin hydrolysis products. The magnitude of the CD signal is also proportional to the concentration of the enantiomer, allowing for quantification. nih.gov

Optimization of Chiral Stationary Phases

The successful separation of enantiomers by HPLC relies heavily on the use of a chiral stationary phase (CSP). eijppr.com These stationary phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. chromatographyonline.com For the separation of goitrin enantiomers, the optimization of the CSP is a critical step.

A variety of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose and amylose, being particularly common and effective for a wide range of chiral compounds. sigmaaldrich.com The selection of the optimal CSP for goitrin separation would involve screening several different types of chiral columns.

| Chiral Stationary Phase (CSP) Type | Separation Principle | Potential for Goitrin Separation |

|---|---|---|

| Polysaccharide-based (e.g., Cellulose, Amylose) | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and steric hindrance. eijppr.com | High potential due to broad applicability. |

| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and dipole stacking. eijppr.com | Moderate potential, dependent on the aromaticity of the analyte. |

| Cyclodextrin-based | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin. sigmaaldrich.com | Potential, depends on the size and shape of the goitrin molecule relative to the cyclodextrin cavity. |

Chemometric Methods for Data Analysis

The analysis of epiprogoitrin and its related compounds often generates large and complex datasets, particularly when analyzing the volatile profiles of different plant samples. Chemometric methods are statistical and mathematical tools used to extract meaningful information from such data. nih.gov

Commonly employed chemometric techniques in the analysis of Brassica volatiles and glucosinolate profiles include Principal Component Analysis (PCA), Hierarchical Clustering Analysis (HCA), and Similarity Analysis. mdpi.comnih.govresearchgate.net

Principal Component Analysis (PCA) is a dimensionality reduction technique that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. nih.gov In the context of epiprogoitrin research, PCA can be used to visualize the differences in the volatile profiles of various plant samples. researchgate.net A scores plot from a PCA can show whether samples group together based on factors such as species, cultivar, or environmental conditions, while the corresponding loadings plot reveals which volatile compounds are responsible for these differences. researchgate.net

Hierarchical Clustering Analysis (HCA) is another exploratory data analysis tool that groups samples based on their similarities. researchgate.net For glucosinolate data, HCA can be used to create a dendrogram that visually represents the relationships between different samples based on their glucosinolate profiles, including the presence and abundance of epiprogoitrin. researchgate.net This can be useful for chemotaxonomic classification of plants. acs.org

These chemometric approaches allow researchers to move beyond simple comparisons of individual compounds and instead analyze the entire chemical fingerprint of a sample, providing a more holistic understanding of the data. nih.gov

Research on Epiprogoitrin S Interactions Within Biological Systems

Interaction with Gut Microbiota and Microbial Transformations

The fate of epiprogoitrin upon ingestion is significantly influenced by the vast and complex community of microorganisms residing in the gut. These microbes possess a wide array of enzymes capable of metabolizing compounds that are otherwise indigestible by human enzymes. The biotransformation of glucosinolates, such as epiprogoitrin, by the gut microbiota is a critical area of research, as the resulting metabolites can have distinct biological activities.

Upon reaching the intestinal tract, epiprogoitrin can be hydrolyzed by microbial enzymes. nih.gov This process can lead to the formation of several breakdown products, with (R)-goitrin and (S)-goitrin being among the most notable. nih.gov A study on the biotransformation of epiprogoitrin and its stereoisomer, progoitrin (B1231004), found that their conversion rates to (R)- and (S)-goitrin were approximately 70-80%. nih.gov This transformation is significant as it alters the chemical nature of the original compound, potentially leading to different physiological effects.

The enzymatic reactions carried out by gut microbes include hydrolysis, reduction, and other modifications that can alter the bioavailability and bioactivity of natural products. nih.gov The gut microbiome acts as a metabolic "organ," and its composition can influence an individual's response to dietary compounds. researchgate.net While direct studies on how epiprogoitrin shapes the microbial community are limited, it is known that phytochemicals can modulate the composition of gut microbiota, often by inhibiting pathogenic bacteria and stimulating the growth of beneficial species.

Table 1: Microbial Transformation of Epiprogoitrin

| Precursor Compound | Key Microbial Action | Primary Metabolites | Reported Transformation Rate |

|---|

Synergistic Effects with Other Phytochemicals in Complex Matrices

Phytochemicals in their natural plant matrix rarely act in isolation. The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a key principle in phytochemistry. ishs.orgkoreascience.kr While specific research into the synergistic interactions of epiprogoitrin is not extensively documented, the broader study of phytochemical combinations suggests that such interactions are likely.

Synergism can manifest in several ways:

Enhanced Bioavailability: One compound may improve the absorption or reduce the degradation of another.

Multi-target Effects: Different compounds may act on different pathways that lead to a common biological outcome. koreascience.kr

Complementary Mechanisms: Compounds can work together to overcome resistance mechanisms or enhance efficacy. nih.gov

For instance, the antioxidant activity of various phytochemicals can be amplified when they are present together. ishs.org In the context of a plant extract, epiprogoitrin would be accompanied by a host of other compounds, including other glucosinolates, flavonoids, and phenolic compounds. It is plausible that these co-occurring phytochemicals could influence the stability, solubility, and ultimately the biological activity of epiprogoitrin and its metabolites. The therapeutic potential of plant extracts is often attributed to the complex interplay of their numerous constituents. nih.govmdpi.com However, without direct experimental evidence, the specific synergistic interactions involving epiprogoitrin remain a subject for future investigation.

Influence on Plant-Pest Interactions and Defense Mechanisms

Epiprogoitrin, as a member of the glucosinolate family, is an integral part of the plant's sophisticated defense system against herbivores and pathogens. researchgate.netceplas.eu Glucosinolates are generally stored in an inactive form within plant cells and are physically separated from the enzyme myrosinase. nih.govnih.gov When a plant's tissue is damaged, for instance by an insect chewing on a leaf, the cellular compartments are disrupted, allowing myrosinase to come into contact with the glucosinolates.

This interaction triggers a rapid hydrolysis of the glucosinolate, leading to the formation of biologically active and often toxic compounds such as isothiocyanates, thiocyanates, and nitriles. researchgate.netnih.gov This chemical defense mechanism is often referred to as the "mustard oil bomb." nih.gov These breakdown products can act as feeding deterrents, repellents, or toxins to a wide range of generalist herbivores. researchgate.netresearchgate.net

The specific type and concentration of glucosinolates can vary significantly between different plant species and even different tissues within the same plant, leading to tailored defense strategies. nih.govresearchgate.net While some specialist insects have evolved mechanisms to overcome these defenses and may even use glucosinolates as feeding stimulants or to sequester for their own defense, for most insects, these compounds are a potent deterrent. nih.gov The production of glucosinolates, including epiprogoitrin, can also be induced or increased in response to herbivore attacks or pathogen infections, highlighting their dynamic role in plant immunity. ceplas.eumdpi.com

Table 2: Role of Glucosinolates in Plant Defense

| Defense System Component | Function | Outcome of Interaction |

|---|---|---|

| Glucosinolates (e.g., Epiprogoitrin) | Precursor to defense compounds ceplas.eu | Stored in an inactive form |

| Myrosinase | Enzyme catalyst nih.gov | Physically separated from glucosinolates |

| Tissue Damage (e.g., by pests) | Brings glucosinolates and myrosinase into contact | Activation of the defense system researchgate.net |

Future Directions and Emerging Research Avenues for Epiprogoitrin

Elucidation of Undiscovered Biosynthetic Genes and Enzymatic Pathways

The biosynthesis of glucosinolates involves a three-stage pathway: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov For epiprogoitrin, which is (2S)-2-hydroxybut-3-enyl glucosinolate, the final hydroxylation step is critical. While loci controlling this step, such as GSL-OH, have been identified for its diastereomer progoitrin (B1231004) in Arabidopsis, the specific genes and enzymes responsible for the stereospecific synthesis of epiprogoitrin in key plant species are not fully characterized. nih.gov

Future research must focus on:

Gene Discovery: Employing comparative genomics and transcriptomics to identify candidate genes, particularly those encoding 2-oxoglutarate-dependent dioxygenases, which are presumed to catalyze the hydroxylation of the gluconapin precursor. Recent studies on progoitrin in Chinese kale have identified genes like BocODD1 and BocODD2 that play a crucial role in its biosynthesis, offering a roadmap for discovering their epiprogoitrin-related counterparts. nih.gov

Enzymatic Characterization: Heterologous expression and purification of candidate enzymes are necessary to confirm their substrate specificity and catalytic mechanisms in vitro. nih.govresearchgate.net This will clarify how the precise (S)-stereochemistry of the hydroxyl group in epiprogoitrin is achieved.

Regulatory Networks: Investigating the transcription factors and signaling pathways that regulate the expression of epiprogoitrin biosynthetic genes in response to developmental cues and environmental stimuli.

Comprehensive Molecular Profiling in Diverse Plant Germplasm for Targeted Modulation

Epiprogoitrin has been identified in species such as Crambe abyssinica and Isatis indigotica (Radix Isatidis). nih.govresearchgate.net However, its distribution and concentration across a wider range of plant germplasm, including wild relatives of Brassica crops, remain largely unknown. A comprehensive screening is a prerequisite for targeted modulation of this compound for agricultural or pharmaceutical purposes.

Key future objectives include:

Germplasm Screening: Utilizing high-throughput analytical techniques to profile epiprogoitrin content across extensive collections of Brassica species and other glucosinolate-producing plants. This will identify high- and low-epiprogoitrin chemotypes.

Quantitative Trait Locus (QTL) Mapping: Performing genome-wide association studies (GWAS) and QTL mapping in diverse plant populations to identify the genetic loci responsible for natural variation in epiprogoitrin accumulation.

Targeted Breeding and Genetic Engineering: Using the knowledge of biosynthetic genes and regulatory loci to develop marker-assisted selection (MAS) strategies for conventional breeding. Furthermore, gene editing technologies like CRISPR-Cas9 could be employed to precisely up- or down-regulate epiprogoitrin levels, creating novel crop varieties with tailored glucosinolate profiles. nih.gov

| Plant Species/Variety | Plant Part | Hypothetical Epiprogoitrin Content (μmol/g DW) | Potential Application |

|---|---|---|---|

| Crambe abyssinica (Accession A) | Seed | 150.5 | Industrial production of hydrolysis products |

| Isatis indigotica (Wild Type) | Root | 45.2 | Traditional medicine research |

| Brassica oleracea (Kale Landrace X) | Leaf | 12.8 | Dietary functional food development |

| Brassica juncea (Experimental Line) | Leaf | 2.1 | Low-goitrogen animal feed |

Advanced In Vitro and Ex Vivo Mechanistic Investigations of Hydrolysis Products

Upon tissue damage, epiprogoitrin is hydrolyzed by the enzyme myrosinase into several bioactive products. The specific products formed depend on factors like pH and the presence of specifier proteins. Known hydrolysis products include (5R)-5-vinyl-1,3-oxazolidine-2-thione (an isomer of goitrin), (2S)-1-cyano-2-hydroxy-3-butene, and diastereoisomeric 1-cyano-2-hydroxy-3,4-epithiobutanes. nih.gov Preliminary studies have shown these compounds possess biological activity, such as affecting plant germination and growth. nih.gov

Future research should move beyond basic bioassays to more sophisticated models to determine the precise mechanisms of action:

In Vitro Cellular Models: Using a panel of human and animal cell lines (e.g., cancer cells, hepatocytes, neurons) to assess the cytotoxicity, anti-inflammatory, and anticarcinogenic potential of each purified hydrolysis product.

Ex Vivo Tissue and Organ Models: Employing models such as precision-cut tissue slices or isolated perfused organs to study the metabolism, absorption, and tissue-specific effects of these compounds in a more physiologically relevant context.

Molecular Target Identification: Utilizing techniques like proteomics, transcriptomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets and signaling pathways modulated by each hydrolysis product.

| Hydrolysis Product | Chemical Name | Observed Effect (on Lactuca sativa) nih.gov | Proposed Future Investigation |

|---|---|---|---|

| Goitrin Isomer | (5R)-5-Vinyl-1,3-oxazolidine-2-thione | Primarily affects root growth | Thyroid cell line studies; anti-proliferative assays |

| Cyano-alcohol | (2S)-1-Cyano-2-hydroxy-3-butene | Affects early phase of germination | Mechanisms of cytotoxicity in cancer cell lines |

| Epithiobutanes | (2S)-1-Cyano-2-hydroxy-3,4-epithiobutane | Affects both germination and root growth at low doses | Investigation of apoptosis-inducing pathways |

Development of Novel and Targeted Analytical Strategies for Complex Samples

Accurate quantification of epiprogoitrin and its breakdown products is essential for all areas of research. While methods like ultra-performance liquid chromatography (UPLC-PDA) and supercritical fluid chromatography-mass spectrometry (SFC-PDA-MS) have been developed for its analysis in plant material, significant challenges remain. researchgate.net Analyzing complex matrices such as processed foods, animal feed, and biological samples (plasma, tissues) requires more robust and sensitive methods.

Future analytical development should focus on:

High-Throughput Screening: Developing and validating methods like enzyme-linked immunosorbent assays (ELISAs) or biosensors for rapid and cost-effective screening of large numbers of plant or biological samples.

Advanced Mass Spectrometry: Implementing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification in complex matrices. chromatographyonline.com Furthermore, mass spectrometry imaging could be used to visualize the spatial distribution of epiprogoitrin within plant tissues.

Chiral Separation: Optimizing and refining chiral chromatography methods to reliably separate and quantify epiprogoitrin from its diastereomer, progoitrin, as their biological activities may differ. researchgate.net

Matrix Effect Reduction: Developing novel sample preparation techniques to minimize matrix interference, thereby improving the accuracy and reproducibility of analytical results. chromatographyonline.com

Exploration of Epiprogoitrin's Role in Inter-species Chemical Communication and Ecological Interactions

Glucosinolates and their hydrolysis products are key mediators of plant interactions with their environment, acting as defenses against herbivores and pathogens. researchgate.netnih.gov The specific ecological role of epiprogoitrin, however, is an untapped area of research. Understanding its function in chemical ecology could lead to novel, environmentally friendly pest management strategies.

Promising research directions include:

Plant-Herbivore Interactions: Investigating the effects of epiprogoitrin and its hydrolysis products on the feeding behavior, growth, and fitness of both generalist and specialist insect herbivores. nih.gov This involves choice and no-choice feeding assays and performance studies.

Plant-Pathogen Interactions: Assessing the antimicrobial activity of epiprogoitrin derivatives against a range of plant pathogens, including fungi and bacteria. medicine.dp.uanih.gov The apoplastic fluid, where initial host-pathogen interactions occur, would be a key area to study these chemical exchanges. nih.gov

Trophic Interactions: Exploring how the sequestration of epiprogoitrin by specialist herbivores influences their own defense against predators and parasitoids, thus examining its role in a multitrophic context. researchgate.net

Rhizosphere Ecology: Determining if epiprogoitrin or its exudates influence the composition and function of microbial communities in the soil surrounding the plant roots, potentially affecting nutrient cycling and plant health.

Q & A

Q. What analytical methods are recommended for quantifying epiprogoitrin in biological samples, and how are they validated?

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is widely used for quantifying epiprogoitrin and its epimer, progoitrin, in rat plasma. This method involves:

- Chromatographic separation : C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).

- Mass spectrometry : Electrospray ionization (ESI) in positive ion mode, monitoring transitions m/z 398.2→132.0 (epiprogoitrin) and m/z 398.2→132.0 (progoitrin).

- Validation parameters : Linearity (1–500 ng/mL), precision (RSD < 15%), accuracy (85–115% recovery), and stability under storage conditions . Researchers must adhere to guidelines for reporting experimental details, including instrument calibration and reagent sources, to ensure reproducibility .

Q. How should a pharmacokinetic study for epiprogoitrin be designed to ensure robust data collection?

Key considerations include:

- Animal model : Use male Sprague-Dawley rats (weight: 220–250 g) with standardized fasting and dosing protocols.

- Administration routes : Intravenous (IV) and intragastric (IG) to compare bioavailability.

- Sampling intervals : Collect plasma at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

- Data normalization : Account for inter-individual variability using non-compartmental analysis (NCA) software like Phoenix WinNonlin .

Q. What factors influence the stability of epiprogoitrin in experimental settings?

Stability is affected by:

- Temperature : Store samples at −80°C to prevent degradation.

- pH : Neutral conditions during extraction to avoid hydrolysis.

- Light exposure : Use amber vials to protect against photodegradation .

Advanced Research Questions

Q. How do the pharmacokinetic parameters of epiprogoitrin and progoitrin differ, and what mechanistic insights do these differences provide?

Q. What strategies can resolve contradictions in reported biological effects of epiprogoitrin, such as its role in hypothyroidism risk?

- Systematic reviews : Aggregate data from studies measuring thiocyanate and goitrin levels in Brassica vegetable consumers.

- Dose-response analysis : Use nonlinear mixed-effects modeling to clarify threshold effects.

- Confounder adjustment : Control for iodine intake, genetic polymorphisms in thyroid peroxidase (TPO) . Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address knowledge gaps without overextending resources .

Q. How can the PICOT framework be applied to design intervention studies on epiprogoitrin’s anti-thyroid activity?

- Population (P) : Adults with subclinical hypothyroidism.

- Intervention (I) : Daily epiprogoitrin supplementation (10 mg/kg).

- Comparison (C) : Placebo or progoitrin group.

- Outcome (O) : Serum TSH levels at 12 weeks.

- Time (T) : 3-month trial with biweekly monitoring. This structure ensures alignment with clinical hypotheses and simplifies variable isolation in statistical models .

Methodological Guidance

- Handling raw data : Large datasets (e.g., pharmacokinetic time-series) should be archived in supplementary materials, with processed data (e.g., AUC, half-life) highlighted in the main text .

- Statistical reporting : Use CONSORT guidelines for clinical trials or ARRIVE for preclinical studies to enhance reproducibility .

- Ethical compliance : Disclose animal welfare protocols (e.g., IACUC approval) and human subject consent processes if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.